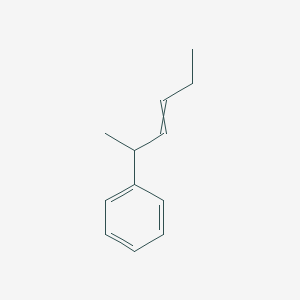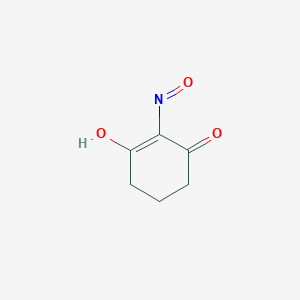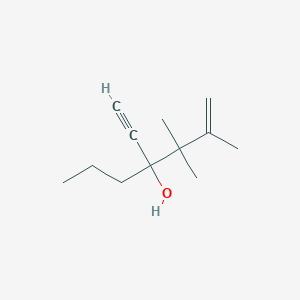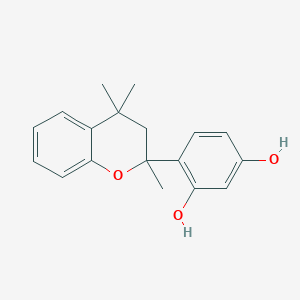
(Hex-3-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hex-3-en-2-yl)benzene is an organic compound that features a benzene ring substituted with a hex-3-en-2-yl group. This compound is part of the larger family of alkylbenzenes, which are characterized by the presence of an alkyl group attached to a benzene ring. The structure of this compound includes a six-carbon chain with a double bond at the third position and a benzene ring attached to the second carbon of the chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-3-en-2-yl)benzene can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: Another method involves the reaction of a Grignard reagent (e.g., hex-3-en-2-ylmagnesium bromide) with benzene.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Hex-3-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the double bond in the hex-3-en-2-yl group to a single bond, forming hexylbenzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) with Lewis acid catalysts for halogenation
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Hexylbenzene
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives
Aplicaciones Científicas De Investigación
(Hex-3-en-2-yl)benzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Hex-3-en-2-yl)benzene in chemical reactions typically involves the formation of intermediates such as carbocations or radicals. For example, in electrophilic aromatic substitution reactions, the benzene ring undergoes temporary disruption of its aromaticity to form a sigma complex, which then stabilizes to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Hexylbenzene: Similar structure but lacks the double bond in the alkyl chain.
Phenylhexane: Another similar compound with a different position of the alkyl chain attachment.
Styrene: Contains a vinyl group attached to the benzene ring, differing in the position and type of double bond.
Uniqueness
(Hex-3-en-2-yl)benzene is unique due to the presence of a double bond in the alkyl chain, which imparts different chemical reactivity and physical properties compared to its saturated counterparts. This structural feature allows for a wider range of chemical transformations and applications.
Propiedades
Número CAS |
91801-84-2 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
hex-3-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-3-4-8-11(2)12-9-6-5-7-10-12/h4-11H,3H2,1-2H3 |
Clave InChI |
FTTDVKCECDLAPA-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)

![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)

![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)

![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)

![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)



![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)
